molecular formula C3Cl3F3O B14731445 3,3-Dichloro-2,2,3-trifluoropropanoyl chloride CAS No. 13045-20-0

3,3-Dichloro-2,2,3-trifluoropropanoyl chloride

Cat. No.: B14731445
CAS No.: 13045-20-0
M. Wt: 215.38 g/mol
InChI Key: LNUZSCQYDVGTKZ-UHFFFAOYSA-N
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Description

3,3-Dichloro-2,2,3-trifluoropropanoyl chloride is a chemical compound with the molecular formula C3Cl2F3O. It is a derivative of propanoyl chloride, characterized by the presence of chlorine and fluorine atoms. This compound is of interest in various fields due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dichloro-2,2,3-trifluoropropanoyl chloride typically involves the chlorination and fluorination of propanoyl chloride derivatives. One common method includes the reaction of 3,3,3-trifluoropropanoyl chloride with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst and at a specific temperature to ensure the selective substitution of hydrogen atoms with chlorine atoms.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dichloro-2,2,3-trifluoropropanoyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form corresponding acids and other by-products.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines, alcohols, and thiols.

    Catalysts: Catalysts such as Lewis acids are often employed to facilitate the reactions.

    Solvents: Organic solvents like dichloromethane and chloroform are typically used to dissolve the reactants and control the reaction environment.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while hydrolysis can produce carboxylic acids.

Scientific Research Applications

3,3-Dichloro-2,2,3-trifluoropropanoyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is employed in the modification of biomolecules for studying their structure and function.

    Medicine: Research into potential pharmaceutical applications includes the development of new drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 3,3-Dichloro-2,2,3-trifluoropropanoyl chloride exerts its effects involves the interaction with nucleophiles and other reactive species. The presence of electronegative chlorine and fluorine atoms makes the compound highly reactive, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

    3,3,3-Trifluoropropanoyl chloride: A similar compound with only fluorine atoms, lacking the chlorine atoms present in 3,3-Dichloro-2,2,3-trifluoropropanoyl chloride.

    2,3-Dichloro-2,3,3-trifluoropropanoyl fluoride: Another related compound with a fluoride group instead of a chloride group.

Uniqueness

This compound is unique due to the combination of both chlorine and fluorine atoms, which imparts distinct reactivity and properties. This makes it valuable for specific applications where such reactivity is desired.

Properties

IUPAC Name

3,3-dichloro-2,2,3-trifluoropropanoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3Cl3F3O/c4-1(10)2(7,8)3(5,6)9
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNUZSCQYDVGTKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(F)(Cl)Cl)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3Cl3F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10503092
Record name 3,3-Dichloro-2,2,3-trifluoropropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13045-20-0
Record name 3,3-Dichloro-2,2,3-trifluoropropanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10503092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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